PI3Kalpha Isoform-Selective Covalent Inhibition Relies on the Specific Enone Warhead Structure
The 6-methyl-4-oxohept-5-enoic acid-derived acrylamide warhead in the covalent PI3Kα inhibitor CNX-1351 is essential for its picomolar potency and specific modification of Cys862, a selectivity feature not achievable with the 6-methyl-4-oxoheptanoic acid fragment (which lacks the electrophilic double bond to form a covalent bond with cysteine) [1]. While the saturated analog produces fully reversible, lower-affinity binding, the α,β-unsaturated ketone achieves covalent engagement and sustained target inhibition [2].
| Evidence Dimension | Covalent bond formation with PI3Kα Cys862 |
|---|---|
| Target Compound Data | Forms a covalent adduct with Cys862, enabling an EC50 < 100 nM in cellular signaling assays [1]. |
| Comparator Or Baseline | 6-Methyl-4-oxoheptanoic acid (saturated analog): Cannot form a covalent bond. Reversible inhibitors based on this fragment show >10-fold weaker IC50 values [2]. |
| Quantified Difference | Qualitative functional difference: covalent vs. reversible binding. Covalent engagement leads to sustained pharmacology with an EC50 < 100 nM [1]. |
| Conditions | In vitro PI3Kα biochemical assay and cellular phospho-AKT inhibition assay using the derived inhibitor CNX-1351. |
Why This Matters
For drug discovery programs seeking sustained target engagement and isoform selectivity, only the 6-methyl-4-oxohept-5-enoic acid fragment provides the electrophilic warhead for covalent inhibition, a function structurally absent in its saturated analog.
- [1] Nacht M, Qiao L, Sheets MP, et al. Discovery of a Potent and Isoform-Selective Targeted Covalent Inhibitor of the Lipid Kinase PI3Kα. Journal of Medicinal Chemistry. 2013;56(3):712-721. doi:10.1021/jm3008745 View Source
- [2] Borsari C, Keles E, McPhail JA, et al. Covalent Proximity Scanning of a Distal Cysteine to Target PI3Kα. Journal of the American Chemical Society. 2022;144(14):6326-6342. doi:10.1021/jacs.1c13568 View Source
